Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone
Overview
Description
Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural properties, which include a rigid, cage-like framework. This particular compound features an adamantane core attached to a piperazine ring, which is further substituted with a fluorophenyl group. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl 4-(4-fluorophenyl)piperazinyl ketone typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an adamantane precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with the piperazine-adamantane intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the original ketone.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of adamantanyl 4-(4-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to certain receptors or enzymes. The piperazine ring and fluorophenyl group contribute to the compound’s overall pharmacophore, allowing it to interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Adamantane: The parent compound, known for its antiviral properties.
Amantadine: A derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness: Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone is unique due to the combination of its adamantane core, piperazine ring, and fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler adamantane derivatives. The presence of the fluorophenyl group, in particular, enhances its potential for receptor binding and biological activity.
Properties
IUPAC Name |
1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMBDHEYHTHLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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